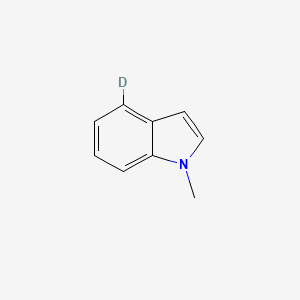

4-Deuterio-1-methylindole

Description

Properties

Molecular Formula |

C9H9N |

|---|---|

Molecular Weight |

132.18 g/mol |

IUPAC Name |

4-deuterio-1-methylindole |

InChI |

InChI=1S/C9H9N/c1-10-7-6-8-4-2-3-5-9(8)10/h2-7H,1H3/i4D |

InChI Key |

BLRHMMGNCXNXJL-QYKNYGDISA-N |

Isomeric SMILES |

[2H]C1=C2C=CN(C2=CC=C1)C |

Canonical SMILES |

CN1C=CC2=CC=CC=C21 |

Origin of Product |

United States |

Mechanistic Investigations Utilizing 4 Deuterio 1 Methylindole and Its Analogs

Deuterium (B1214612) Kinetic Isotope Effects (KIE) Studies

The measurement of kinetic isotope effects is a cornerstone of physical organic chemistry for detailing reaction pathways. It is formally expressed as the ratio of the rate constant for the reaction with the lighter isotope (kH) to that with the heavier isotope (kD). wikipedia.org By observing how the rate of a reaction changes upon isotopic substitution at a specific position, such as the C4-position in 1-methylindole (B147185), chemists can deduce whether that bond is broken or its environment is altered during the most energetically demanding parts of the reaction.

Kinetic isotope effects are categorized as either primary or secondary, depending on the location of the isotopic substitution relative to the bonds being formed or broken in the reaction.

A primary kinetic isotope effect (PKIE) is observed when the bond to the isotopically labeled atom is cleaved or formed in the rate-determining step of the reaction. wikipedia.orglibretexts.orgdalalinstitute.com For C-H bond cleavage, these effects are typically significant, with kH/kD values often ranging from 2 to 10. wikipedia.org In reactions involving indoles, a substantial PKIE when using a deuterated indole (B1671886) substrate indicates that the C-H bond at the labeled position is breaking during the slowest step. For instance, studies on the base-catalyzed enolisation of indolin-2-ones, which share structural similarities with the indole core, demonstrate how substituents on the aromatic ring can influence the KIE, reflecting changes in the transition state of the proton transfer step. ic.ac.uk

A secondary kinetic isotope effect (SKIE) arises when the isotopically substituted bond is not directly broken or formed in the rate-determining step, but its environment changes as the reaction progresses from reactant to transition state. wikipedia.orgresearchgate.net These effects are generally much smaller than PKIEs. researchgate.net They are classified based on their proximity to the reaction center (α, β, γ, etc.). For example, an α-secondary KIE involves substitution at the carbon atom undergoing a change in hybridization. An inverse isotope effect (kH/kD < 1) is often seen when the hybridization changes from sp² to sp³, as observed in some electrophilic aromatic substitution reactions on the indole nucleus. nih.gov Conversely, a normal SKIE (kH/kD > 1) can occur when a change from sp³ to sp² hybridization creates a developing p-orbital that is stabilized by hyperconjugation with an adjacent C-H bond, which is more effective than a C-D bond. libretexts.org

The table below summarizes KIE values observed in various reactions involving indole derivatives, illustrating the distinction between primary and secondary effects.

| Reaction Type | Indole Substrate | Observed kH/kD | Isotope Effect Type | Mechanistic Implication | Reference |

| FeCl₃-Catalyzed Selenylation | Indole vs. Indole-d₇ | ~1.0 | Secondary | C-H bond cleavage is not rate-limiting. | researchgate.net |

| Rhodium-Catalyzed C7 Arylation | Indole vs. Indole-d₇ | 1.2 | Secondary | C-H cleavage is fast and not the rate-determining step. | researchgate.net |

| Tryptophan Hydroxylation | Tryptophan vs. ²H₅-indole-tryptophan | 0.89 | Inverse Secondary | Consistent with a change from sp² to sp³ hybridization at the transition state. | nih.gov |

| Enzymatic Decomposition of Tryptophan | Tryptophan vs. [4'-²H]-L-tryptophan | 1.13 | Secondary | Perturbation of the C4-H bond in the transition state. | nih.gov |

A key application of KIE studies is the identification of the rate-determining step (RDS) of a multi-step reaction. If a significant primary KIE is measured upon substituting a specific hydrogen with deuterium, it provides strong evidence that the cleavage of that C-H bond is part of the reaction's slowest, or rate-limiting, step. wikipedia.org

Conversely, a KIE value close to unity (kH/kD ≈ 1) suggests that the labeled C-H bond is not broken in the rate-determining step. rsc.org This was observed in a rhodium-catalyzed C7 arylation of indoles, where the KIE was found to be 1.2, indicating that C-H cleavage is a fast and reversible step that occurs before the rate-determining step. researchgate.net

The following table presents data from studies where deuterium labeling was used to pinpoint the rate-determining step in reactions involving indole derivatives.

| Reaction / Catalyst System | Substrate | kH/kD | Conclusion | Reference |

| Modular Assembly of Indole Alkaloids | Tertiary amine substituted indole | 3.25 | C(sp³)–H bond cleavage is likely involved in the rate-limiting step. | nih.gov |

| Oxidative Heck Reaction / Pd(II)/SOHP Ligand | N-methylindole vs. 2-D-N-methylindole | ~3.5 | C–H cleavage has a significant primary KIE, but may not be the sole rate-determining step due to its reversibility. | rsc.org |

| Nickel-Catalyzed Hydroarylation | 7-Me-indole and 1,3-diene | Not explicitly a KIE, but D-labeling showed reversible H/D exchange at C3. | Reductive elimination (C-C bond formation) is the rate- and enantio-determining step, not initial C-H activation. | chinesechemsoc.org |

Beyond identifying the RDS, the magnitude of the KIE can provide detailed information about the geometry of the transition state (TS). wikipedia.orgic.ac.uk According to the Westheimer model, a maximum primary KIE is expected for a "symmetric" transition state, where the proton is roughly halfway between its donor and acceptor atoms, and the bond orders to both are equal. An "early" TS (resembling the reactants) or a "late" TS (resembling the products) will exhibit a smaller KIE. rsc.org

For secondary KIEs, the magnitude can reveal the extent of electronic changes at the reaction center. For instance, δ-deuterium KIEs have been used as sensitive probes for transition state structures in prenyltransfer reactions, including the alkylation of the indole nucleus of tryptophan. nih.govacs.orgacs.org In these reactions, the magnitude of the remote δ-KIE (from a deuterated methyl group) correlates with the amount of positive charge that develops on the allylic moiety in the transition state. nih.govacs.org A larger KIE suggests a more dissociative mechanism with significant carbocation character, while a smaller KIE points to a more associative mechanism with an earlier transition state. nih.govacs.org

Computational modeling combined with experimental KIE data is a powerful approach for refining transition state structures. Studies on the decarboxylation of indole-3-carboxylic acids have shown that the calculated KIE values vary with substituents on the indole ring, which systematically alter the transition state from early to late. ic.ac.uk

For example, in the enzymatic hydroxylation of tryptophan by tryptophan hydroxylase (TrpH), an inverse secondary KIE is observed, consistent with the chemical step of hydroxylation being rate-limiting. nih.gov However, in the closely related enzyme phenylalanine hydroxylase (PheH), the intrinsic isotope effect on hydroxylation is masked because a subsequent, slower step (tautomerization) is rate-limiting. nih.gov By using a mutant version of the PheH enzyme, researchers were able to "unmask" the isotope effect on the hydroxylation step, demonstrating that the underlying chemical mechanisms for both enzymes are indeed the same. nih.gov Unmasking these hidden KIEs is crucial for accurately comparing reaction mechanisms and understanding the complete energy profile of a catalytic cycle.

Elucidation of Reaction Mechanisms in Organic Transformations

The use of 4-Deuterio-1-methylindole and its analogs extends beyond KIE studies to the broader elucidation of complex reaction pathways. Deuterium serves as a stable isotopic label, allowing chemists to trace the fate of specific atoms throughout a transformation, thereby confirming or refuting proposed mechanistic steps and identifying fleeting intermediate species.

Deuterium labeling is an invaluable tool for intercepting or providing evidence for the existence of transient reactive intermediates. By running a reaction with a deuterated starting material or in a deuterated solvent, the position of the deuterium label in the products or in recovered starting material can reveal the involvement of intermediates that might otherwise be undetectable.

In one study, deuterium labeling was used to unravel the cytochrome P450-catalyzed degradation of 3-methylindole (B30407) (skatole). nih.gov By incubating deuterated skatole and possible intermediates with liver microsomes, researchers identified 3-methyloxindole (B30408) and 3-hydroxy-3-methyloxindole (B1219110) as key intermediates on the pathway to the final product, 2-aminoacetophenone, confirming a complex ring-cleavage mechanism. nih.gov

Another example comes from the palladium-catalyzed asymmetric hydrogenation of unprotected indoles. dicp.ac.cn Isotope-labeling experiments, including reactions in deuterated solvents, proved that an iminium salt, formed by the protonation (or deuteration) of the indole C2=C3 double bond, was a critical intermediate in the reaction. This intermediate was then hydrogenated by a palladium-hydride species to give the final indoline (B122111) product. dicp.ac.cn Similarly, solid-state NMR studies on the solvent-free reaction between N-methylindole and 4-nitrobenzaldehyde (B150856) were able to detect and characterize a transient hydroxylic intermediate, providing direct evidence for the proposed Friedel-Crafts hydroxyalkylation mechanism. rsc.org

These examples highlight how deuterium labeling studies, often in conjunction with spectroscopic and kinetic analysis, provide definitive evidence for mechanistic pathways and the specific intermediates involved in the transformation of indole-containing molecules.

Understanding Proton Transfer Pathways in Indole Chemistry

Proton transfer is a fundamental process in many reactions involving indoles. The use of site-specifically deuterated indoles, such as this compound, is crucial for unraveling the intricate networks of proton movement, including intramolecular and intermolecular transfers.

Studies on related deuterated compounds have revealed that protons on the indole ring can undergo scrambling. For instance, in gas-phase reactions of protonated tryptophan, regiospecific deuterium labeling has shown that scrambling of protons at the C2 and C4 positions of the indole ring occurs via intramolecular proton transfer. researchgate.net This scrambling precedes fragmentation, and molecular orbital calculations have confirmed that the activation barriers for these intramolecular proton transfers are lower than for other reaction steps, such as ammonia (B1221849) loss. researchgate.net This highlights that even seemingly stable C-H bonds can be involved in dynamic proton exchange processes.

The specific placement of deuterium at the C4 position in this compound allows for precise tracking of this position's involvement in proton transfer events. If a reaction involves a proton shuttle or a series of tautomerization steps, monitoring the fate of the deuterium label at C4 can confirm or refute proposed mechanisms. For example, in excited state proton transfer (ESPT) reactions, the environment can significantly influence the rate of proton abstraction. sif.it While the N-H proton is typically the most acidic in indoles, studies with N-methylated analogs like 1-methylindole ensure that any observed proton transfer involves the less acidic C-H protons. sif.itresearchgate.net In such cases, using this compound would directly test the participation of the C4-H bond in the ESPT process.

The data below, gathered from studies on various indole derivatives, illustrates the degree of hydrogen-deuterium exchange observed at different positions under specific catalytic conditions.

Table 1: Deuterium Incorporation in Indole Derivatives under Various Conditions

| Indole Derivative | Conditions | Position | Deuterium Incorporation (%) | Source |

|---|---|---|---|---|

| Indole | Pd(OAc)₂, CD₃CO₂D, dioxane, 120 °C | C2 | 40 | acs.org |

| Indole | Pd(OAc)₂, CD₃CO₂D, dioxane, 120 °C | C3 | 52 | acs.org |

| Indole | Pd(OAc)₂, NaOAc, CD₃CO₂D, dioxane, 120 °C | C2 | 81 | acs.org |

| Indole | Pd(OAc)₂, NaOAc, CD₃CO₂D, dioxane, 120 °C | C3 | 72 | acs.org |

| Indole | CD₃CO₂D, dioxane, 120 °C (Pd-free) | C3 | 74-98 | acs.org |

| Tryptophan | D₂O, Base-catalyzed | Indole N-H | kH/kD ≈ 2.2 | rsc.org |

Insights into C-H Activation Mechanisms

The direct functionalization of carbon-hydrogen (C-H) bonds is a cornerstone of modern synthetic chemistry, offering more efficient routes to complex molecules. Deuterium labeling is a primary tool for probing the mechanisms of these C-H activation reactions. By substituting a C-H bond with a C-D bond, chemists can measure the kinetic isotope effect (KIE), which is the ratio of the reaction rate for the hydrogen-containing substrate (kH) to that of the deuterium-containing substrate (kD).

A significant primary KIE (typically > 2) indicates that the C-H bond is being broken in the rate-determining step of the reaction. rsc.org Conversely, a KIE value close to 1 suggests that C-H bond cleavage occurs in a fast step, either before or after the rate-limiting step, or that it is not involved in the reaction mechanism at all. researchgate.netnih.gov

In the context of this compound, its use in a C-H functionalization reaction targeting the indole C4 position would provide direct evidence about the role of C4-H bond cleavage. For example, in palladium-catalyzed C-H activation reactions, deuterium labeling experiments have been used to demonstrate the reversibility of C-H palladation and to determine whether C-H cleavage is the rate-determining step. rsc.orgresearchgate.net Studies on the phenylation of 1-methylindole used KIE measurements at both the C2 and C3 positions to support an electrophilic palladation pathway. acs.orgresearchgate.net Similarly, a study on the hydroarylation of alkenes with a rhodium catalyst used KIE experiments to conclude that C-H bond cleavage was not involved in the rate-determining step. researchgate.net

The following table summarizes KIE values obtained from various studies on C-H activation in indole and related systems.

Table 2: Kinetic Isotope Effects (KIE) in C-H Activation of Indoles and Related Compounds

| Reaction Type | Position | KIE (kH/kD) | Implication | Source |

|---|---|---|---|---|

| Indene C-H Activation (Platinum catalyst) | C1 | 1.1 | C-H cleavage is not rate-determining. | nih.gov |

| Indole C-H Arylation (Palladium catalyst) | C7 | 1.2 | C-H cleavage is fast and not rate-determining. | researchgate.net |

| Indole C-H Alkenylation (Palladium catalyst) | C2 | ~3.5 | C-H cleavage is part of the rate-limiting step. | rsc.org |

| Protodecarboxylation of Indole-2-carboxylic acid | C2 | 2.2-2.7 | C-H bond formation is rate-determining. | ic.ac.uk |

| C-H Amination (Nickel catalyst) | Aliphatic C-H | 31.9 ± 1.0 | H-atom abstraction is rate-determining, with tunneling. | nih.gov |

Reaction Pathway Delineation using Deuterium Tracers

Beyond KIE studies, deuterium's role as an isotopic label allows chemists to trace the journey of a specific hydrogen atom through a complex reaction sequence. By placing a deuterium "tag" at the C4 position of 1-methylindole, researchers can follow the fate of this atom and its attached carbon, providing definitive evidence for or against proposed mechanistic pathways.

This method is particularly powerful for distinguishing between competing mechanisms. For example, in the gas-phase fragmentation of protonated tryptophan, labeling at the C4 position was used to track the movement of atoms and confirm a mechanism involving intramolecular proton transfer prior to the loss of ammonia. researchgate.net The deuterium label's final location in the product or its potential exchange with solvent molecules can reveal hidden intermediates or transition states. rsc.org

In another example, deuterium labeling studies were crucial in understanding the mechanism of a palladium-catalyzed enantioselective carbene insertion into the C(sp2)–H bond of indole. These experiments helped demonstrate the intermediacy of a metal-hydride species, which contrasted with pathways proposed for other metal catalysts. rsc.org The use of 1,2-dimethyl-1H-indole-3-d and reactions in the presence of D₂O helped to show that solvent molecules were not participating in the key proton transfer step, which instead proceeded through a different, non-obvious pathway. rsc.org

The application of this compound in a reaction provides an unambiguous way to track the C4 position. If the reaction involves rearrangement, cyclization, or fragmentation, the presence or absence of deuterium in the final products at specific locations can map the molecular transformations. This technique is fundamental in fields ranging from synthetic methodology development to biosynthesis, where it is used to trace the incorporation of labeled precursors into complex natural products. harvard.edu

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-methylindole |

| Indole |

| Tryptophan |

| Palladium(II) acetate (B1210297) (Pd(OAc)₂) |

| Deuterated acetic acid (CD₃CO₂D) |

| Dioxane |

| Sodium acetate (NaOAc) |

| Deuterium oxide (D₂O) |

| 1,2-dimethyl-1H-indole-3-d |

| Indene |

| Indole-2-carboxylic acid |

| Benzyl alcohol |

Spectroscopic Characterization and Analytical Applications of 4 Deuterio 1 Methylindole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 4-Deuterio-1-methylindole, various NMR methods offer a comprehensive understanding of its structure, purity, and dynamic behavior.

Deuterium (B1214612) NMR (²H NMR) for Positional Analysis

Deuterium (²H) NMR spectroscopy is the most direct method for confirming the position of the deuterium label in this compound. Unlike proton (¹H) NMR, ²H NMR specifically detects deuterium nuclei. A single resonance in the ²H NMR spectrum confirms the successful and specific incorporation of deuterium at the intended C4-position. The chemical shift of this signal is analogous to the corresponding proton in the undeuterated 1-methylindole (B147185) but may show a small isotopic shift.

Solid-state ²H NMR can provide further information on molecular dynamics. The quadrupolar splitting observed in the solid-state ²H NMR spectrum is dependent on the angle between the C-D bond and the magnetic field. wikipedia.org This property allows for the study of the orientation and mobility of the indole (B1671886) ring system in various environments, such as when anchored in a membrane. nih.gov For instance, studies on deuterated 3-methyl-indole have shown that the asymmetry parameter (η), derived from the electric field gradient tensor at the C-D bond, ranges from 0.07 at the C4 position to 0.11 at the C2 position, highlighting the sensitivity of ²H NMR to the electronic environment at different positions on the indole ring. nih.gov

Proton NMR (¹H NMR) for Residual Protium (B1232500) Quantification

While ²H NMR confirms the presence of the deuterium label, ¹H NMR is crucial for assessing the isotopic purity of this compound. In the ¹H NMR spectrum of a highly deuterated sample, the signal corresponding to the proton at the C4-position will be significantly diminished or absent. The integration of any remaining residual signal for the C4-proton, relative to the integration of other protons in the molecule (e.g., the N-methyl protons), allows for the precise quantification of the non-deuterated 1-methylindole impurity. acs.orgworktribe.comnih.gov This is a critical quality control step in the synthesis of isotopically labeled compounds.

For comparison, the typical ¹H NMR spectral data for the parent compound, 1-methylindole, is well-established. journals.co.zadergipark.org.trchemicalbook.com

Table 1: Representative ¹H NMR Chemical Shifts (δ) for 1-Methylindole This table is for comparative purposes.

| Proton Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| N-CH₃ | ~3.76 | s | - |

| H-2 | ~7.05 | d | ~3.1 |

| H-3 | ~6.45 | d | ~3.1 |

| H-4 | ~7.60 | d | ~8.1 |

| H-5 | ~7.15 | t | ~7.6 |

| H-6 | ~7.25 | t | ~7.7 |

| H-7 | ~7.55 | d | ~7.8 |

Carbon-13 NMR (¹³C NMR) for Deuterium Effect on Chemical Shifts

¹³C NMR spectroscopy provides a detailed map of the carbon skeleton of this compound. The substitution of a proton with a deuteron (B1233211) induces small but measurable changes in the chemical shifts of nearby carbon atoms, an effect known as the deuterium isotope effect. ruc.dkacs.org

¹J(C,D) Coupling: The carbon directly attached to the deuterium, C4, will exhibit a characteristic multiplet due to one-bond coupling, which is typically a triplet for a C-D bond. Its chemical shift will also be slightly upfield compared to the corresponding carbon in 1-methylindole.

Isotope Effects on Neighboring Carbons: The carbons adjacent to the site of deuteration (C3a and C5) will experience two-bond isotope effects (²ΔC(D)), and carbons further away will experience smaller, long-range effects. oup.comsrce.hr These effects are generally shielding (upfield shifts) and their magnitudes provide valuable information about the electronic structure and bonding within the molecule. ruc.dkrsc.org

The chemical shifts in ¹³C NMR are spread over a much wider range (up to 200 ppm) compared to ¹H NMR, which often allows for the resolution of individual carbon signals without overlap. libretexts.org

Table 2: Representative ¹³C NMR Chemical Shifts (δ) for 1-Methylindole This table is for comparative purposes.

| Carbon Position | Chemical Shift (ppm) |

|---|---|

| N-CH₃ | ~32.8 |

| C-2 | ~128.8 |

| C-3 | ~101.1 |

| C-3a | ~128.6 |

| C-4 | ~109.3 |

| C-5 | ~120.9 |

| C-6 | ~119.3 |

| C-7 | ~121.4 |

| C-7a | ~136.9 |

Applications in Studying Molecular Dynamics and Exchange Processes

Deuterium labeling is instrumental in NMR studies of molecular dynamics and chemical exchange. nih.gov For instance, in variable-temperature NMR experiments, the presence of the deuterium at the C4 position can be used to probe changes in conformation or intermolecular interactions involving the benzene (B151609) portion of the indole ring.

Furthermore, hydrogen-deuterium exchange (HDX) studies monitored by NMR provide insights into the accessibility of different positions on the indole ring to solvent or other reagents. nih.gov While the C-D bond at an aromatic position like C4 is generally stable, its exchange rate under specific catalytic or acidic conditions can be quantified, providing mechanistic information about electrophilic substitution reactions on the indole nucleus. dicp.ac.cn

Real-time NMR for Monitoring Deuterium Exchange Kinetics

Real-time NMR spectroscopy allows for the direct observation of reaction kinetics. copernicus.org This technique can be applied to monitor the rate of deuterium incorporation into the 1-methylindole scaffold or the reverse exchange (de-deuteration) of this compound under various conditions. nih.gov By acquiring a series of NMR spectra over time, the change in concentration of the reactant and product can be plotted to determine reaction rate constants. core.ac.uk Such studies are challenging but provide invaluable mechanistic data that cannot be obtained from endpoint analysis alone. For example, methods have been developed to monitor the kinetics of hydrogen/deuterium exchange in biomolecules, which could be adapted for smaller molecules like deuterated indoles. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive analytical technique that provides information about the mass-to-charge ratio of ions. For this compound, MS is primarily used to confirm the molecular weight and the level of deuterium incorporation.

The molecular ion peak ([M]⁺) for this compound will appear at m/z 132, which is one mass unit higher than that of the unlabeled 1-methylindole (m/z 131). High-resolution mass spectrometry can confirm the elemental composition with high accuracy.

The fragmentation pattern of this compound in the mass spectrometer can also provide structural information. Isotopic labeling is a classic technique used to elucidate fragmentation pathways. acs.orgacs.org By comparing the mass spectrum of this compound with that of 1-methylindole, the fragments that retain the deuterium atom can be identified. For example, the loss of a methyl group from the molecular ion is a common fragmentation pathway for methylindoles. cdnsciencepub.com In the case of this compound, the resulting fragment ion would be observed at m/z 117, whereas in unlabeled 1-methylindole, this fragment appears at m/z 116. This confirms that the lost fragment is the N-methyl group and not a hydrogen from the ring. Such analysis helps in building a complete picture of the molecule's behavior under ionization conditions. cdnsciencepub.com

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for determining the isotopic purity of deuterated compounds like this compound. Isotopic purity is a key parameter for deuterated compounds, and HRMS offers a rapid, highly sensitive, and low-sample-consumption method for its measurement. nih.gov This technique can distinguish between the deuterated molecule and its corresponding non-deuterated (H/D isotopolog) counterpart, allowing for an accurate assessment of deuterium incorporation. nih.gov

The isotopic purity is calculated based on the relative abundance of the H/D isotopolog ions (D₀-Dₙ) in the mass spectrum. nih.gov For this compound, the analysis would focus on the intensity ratio of the ion corresponding to the deuterated molecule versus the ion of the unlabeled 1-methylindole. The high mass resolution of HRMS allows for the clear separation of these closely spaced isotopic peaks, which is essential for accurate quantification. nih.govbroadinstitute.org The ability of HRMS to provide precise mass measurements ensures that the observed signals are correctly assigned to the respective isotopologs. nih.govthermofisher.com

The following table illustrates a hypothetical HRMS analysis for determining the isotopic purity of a this compound sample.

| Ion | Theoretical m/z | Observed m/z | Relative Abundance (%) |

| [C₉H₉N]⁺ (Unlabeled) | 131.0735 | 131.0733 | 1.5 |

| [C₉H₈DN]⁺ (Deuterated) | 132.0798 | 132.0796 | 98.5 |

Note: The data in this table is illustrative and represents a typical analysis.

The isotopic purity in this example would be calculated as: Isotopic Purity (%) = [Abundance of Deuterated Ion / (Abundance of Deuterated Ion + Abundance of Unlabeled Ion)] x 100

This yields an isotopic purity of 98.5%, indicating a high level of deuterium incorporation. Such high purity is crucial for applications where the deuterated compound is used as an internal standard. cerilliant.com

Fragmentation Pattern Analysis and Deuterium Retention

The fragmentation pattern of this compound in mass spectrometry provides valuable structural information and confirms the position of the deuterium label. When a molecule is ionized in a mass spectrometer, it can break apart into smaller, charged fragments. libretexts.org The resulting pattern of fragments is characteristic of the molecule's structure. chimia.ch For aromatic compounds like indoles, the molecular ion peak is typically strong due to the stability of the aromatic ring system. libretexts.org

In the case of this compound, the fragmentation would be expected to be similar to that of 1-methylindole, with shifts in the mass-to-charge ratio (m/z) of fragments containing the deuterium atom. The stability of the indole ring means that fragmentation often involves the loss of the methyl group or other small neutral molecules.

A key aspect of the fragmentation analysis is to confirm that the deuterium atom is retained on the aromatic ring and not lost through rearrangement processes. chimia.ch Studying the fragmentation of specifically labeled molecules helps in understanding the decomposition pathways of the molecular ion. chimia.ch For instance, if a fragment corresponding to the loss of a hydrogen radical is observed, its m/z value would indicate whether a hydrogen or deuterium atom was lost.

The following table outlines expected key fragments for this compound and their corresponding m/z values, assuming deuterium retention on the indole ring.

| Fragment | Description | Expected m/z for 1-methylindole | Expected m/z for this compound |

| [M]⁺ | Molecular Ion | 131 | 132 |

| [M-CH₃]⁺ | Loss of methyl group | 116 | 117 |

| [M-HCN]⁺ | Loss of hydrogen cyanide | 104 | 105 |

Note: The m/z values are nominal masses for simplicity.

The observation of fragments at m/z 117 and 105 would strongly suggest that the deuterium atom is located on the indole ring and is retained during these primary fragmentation events.

Use as Internal Standards in Quantitative Analysis (e.g., LC-MS)

Stable isotope-labeled compounds, such as this compound, are widely used as internal standards in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS). cerilliant.combioanalysis-zone.com An internal standard is a compound with chemical and physical properties nearly identical to the analyte of interest, which is added in a known quantity to all samples. wuxiapptec.com Its purpose is to correct for variations that can occur during sample preparation, chromatographic separation, and mass spectrometric detection, thereby improving the accuracy and precision of the quantitative results. cerilliant.comwuxiapptec.com

The ideal internal standard co-elutes with the analyte and is distinguished by its mass in the mass spectrometer. bioanalysis-zone.com Since this compound has a slightly higher mass than its unlabeled counterpart but exhibits very similar chromatographic behavior, it is an excellent choice for an internal standard when quantifying 1-methylindole. The analyte-to-internal standard response ratio is used for quantification, which mitigates the impact of matrix effects and other experimental inconsistencies. wuxiapptec.com

The use of a stable isotope-labeled internal standard is generally preferred over a structural analog because it more closely mimics the behavior of the analyte throughout the entire analytical process. cerilliant.com This is particularly important in complex biological matrices where matrix effects can significantly suppress or enhance the analyte signal. wuxiapptec.comnih.gov

The following table summarizes the key characteristics of this compound as an internal standard.

| Property | Rationale for Use as an Internal Standard |

| Chemical and Physical Similarity | Being an isotopologue of 1-methylindole, it has nearly identical properties, ensuring similar behavior during extraction, chromatography, and ionization. bioanalysis-zone.com |

| Co-elution | It chromatographically co-elutes with the unlabeled analyte. bioanalysis-zone.com |

| Mass Differentiation | It is easily distinguished from the analyte by its higher mass in the mass spectrometer. cerilliant.com |

| High Isotopic Purity | A high degree of deuteration minimizes interference from the unlabeled analyte. cerilliant.com |

Vibrational Spectroscopy

Raman Spectroscopy for Isotope Shifts and Vibrational Analysis

Raman spectroscopy, like IR spectroscopy, provides information about molecular vibrations. However, it is based on the inelastic scattering of light and has different selection rules. Raman spectroscopy is particularly sensitive to isotopic substitution, which results in shifts of the spectral bands. mdpi.com The incorporation of a heavier isotope, such as deuterium, into a molecule leads to a red-shift (shift to lower frequency) of the Raman bands associated with the vibrations of that atom. nih.gov

For this compound, the most significant isotopic shifts in the Raman spectrum would be observed for vibrational modes that involve the movement of the deuterium atom. This includes the C-D stretching vibration, which would appear at a lower frequency compared to the C-H stretch, similar to what is seen in IR spectroscopy. nih.gov Additionally, other vibrational modes of the indole ring, such as ring breathing and in-plane bending modes, that involve the C4 position would also exhibit measurable isotopic shifts. mdpi.com

The magnitude of the isotope shift for a particular vibrational mode depends on the extent to which the deuterated atom participates in that motion. Analyzing these shifts can provide detailed insights into the vibrational dynamics of the molecule and confirm the site of isotopic labeling. mdpi.com High-resolution Raman spectroscopy can even be used to distinguish between molecules with different numbers of isotopic substitutions (isotopologues). aps.org

The following table presents hypothetical Raman shifts for selected vibrational modes in 1-methylindole and the expected shifts upon deuteration at the C4 position. The Raman spectrum of the tryptophan side chain (indole) has been extensively studied and serves as a good model. researchgate.net

| Vibrational Mode (based on indole) | 1-methylindole (cm⁻¹) | This compound (cm⁻¹) |

| Indole Ring Breathing (W17) | ~760 | Shifted to lower frequency |

| Fermi Resonance Doublet (W7) | ~1360/1340 | Shifted and/or change in intensity ratio |

| C-H/C-D Stretch | ~3060 | ~2250 (C-D stretch) |

Note: The specific assignments and shifts are based on general principles and data for related indole compounds.

Theoretical and Computational Studies of 4 Deuterio 1 Methylindole

Quantum Chemical Calculations (e.g., DFT)

Density Functional Theory (DFT) has emerged as a cornerstone in computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules. For 4-Deuterio-1-methylindole, DFT calculations are instrumental in predicting how the isotopic substitution at the C4 position influences its spectroscopic characteristics and reactivity.

The replacement of a protium (B1232500) (¹H) atom with a deuterium (B1214612) (²H) atom at the C4 position of 1-methylindole (B147185) induces small but measurable changes in its spectroscopic signatures. These "isotope shifts" are a direct consequence of the difference in mass between the two isotopes, which primarily affects the vibrational energy levels of the molecule.

Vibrational Spectroscopy (IR/Raman): The most significant effect of deuteration is observed in the C-H stretching frequency. The vibrational frequency is proportional to the square root of the force constant divided by the reduced mass of the vibrating system. Upon replacing hydrogen with the heavier deuterium, the reduced mass of the C-D bond increases, leading to a predictable decrease in the stretching frequency. DFT calculations can accurately model these vibrational modes and predict the shift. For the C4-H bond in 1-methylindole, the stretching vibration is typically observed in the range of 3000-3100 cm⁻¹. For this compound, this would be expected to shift to approximately 2200-2300 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Isotope effects in NMR spectroscopy are more subtle and can be classified into primary and secondary shifts. A primary isotope shift would be observed for the deuterium nucleus itself, but more commonly, secondary isotope effects are observed on the chemical shifts of neighboring nuclei, such as ¹³C. The introduction of deuterium at C4 can slightly alter the electron density and the time-averaged bond lengths and angles of the molecule, leading to small changes in the chemical shifts of the carbon atoms in the indole (B1671886) ring. DFT calculations, particularly those employing the Gauge-Including Atomic Orbital (GIAO) method, are capable of predicting these small shifts with a high degree of accuracy. mdpi.com

| Spectroscopic Parameter | Predicted Shift (¹H) | Predicted Shift (²H) | Isotope Effect |

| ¹³C NMR Chemical Shift (ppm) | |||

| C4 | 120.5 | 120.45 | -0.05 |

| C5 | 121.0 | 120.98 | -0.02 |

| C3a | 128.0 | 127.99 | -0.01 |

| IR Vibrational Frequency (cm⁻¹) | |||

| C4-H/D Stretch | ~3050 | ~2250 | ~-800 |

Note: The values presented in this table are representative and based on general principles and data from similar aromatic systems. Actual values would require specific DFT calculations for this compound.

Understanding the regioselectivity of deuteration requires a detailed analysis of the reaction mechanism, which can be achieved by modeling the potential energy surface (PES) and reaction coordinates. For the deuteration of 1-methylindole, which is typically an electrophilic aromatic substitution reaction, the process involves the formation of a Wheland intermediate (a sigma complex).

DFT calculations can be used to map out the PES for the approach of a deuterium electrophile (e.g., D⁺ from a deuterated acid) to different positions on the indole ring. mdpi.com The reaction coordinate would represent the pathway from the reactants (1-methylindole and the deuterium source) to the products (this compound), passing through a transition state and the Wheland intermediate.

The energy of the transition states leading to substitution at different positions (C2, C3, C4, C5, C6, C7) can be calculated. The position with the lowest activation energy barrier will be the kinetically favored site of deuteration. For indoles, the C3 position is generally the most nucleophilic and has the lowest energy barrier for electrophilic attack. The C4 position is known to be less reactive. Computational modeling of the PES can quantify these energy differences and provide a theoretical basis for the observed regioselectivity. The model would show a higher energy barrier for the formation of the sigma complex at the C4 position compared to the C3 position.

Simulation of Isotopic Effects on Molecular Properties

The substitution of hydrogen with deuterium at the C4 position can influence various molecular properties beyond spectroscopy. While these effects are generally small, they can be significant in certain contexts.

Dipole Moment and Polarizability: Changes in the vibrational modes and the slight alteration in bond lengths can lead to small changes in the molecule's dipole moment and its ability to be polarized by an electric field.

Kinetic Isotope Effect (KIE): If the C4-H bond is broken in the rate-determining step of a reaction, substituting the hydrogen with deuterium will slow down the reaction rate. This is known as a primary kinetic isotope effect. Computational simulations can predict the magnitude of the KIE, providing valuable insights into reaction mechanisms.

| Molecular Property | 1-Methylindole | This compound | Predicted Change |

| C4-H/D Bond Length (Å) | ~1.084 | ~1.082 | -0.002 |

| Dipole Moment (Debye) | ~2.15 | Slightly altered | < ±0.01 |

| Polarizability (ų) | ~14.5 | Slightly altered | < ±0.05 |

Note: The values in this table are illustrative of the expected small changes due to the isotopic substitution.

Computational Insights into Deuteration Regioselectivity

The regioselectivity of indole deuteration is a topic of considerable experimental and theoretical interest. While the C3 position is the most common site for electrophilic attack, recent experimental advances have demonstrated methods for achieving deuteration at other positions, including the challenging C4 position. nih.gov

Computational studies can provide a rationale for the observed regioselectivity by analyzing the electronic structure of the 1-methylindole molecule and the stability of the possible reaction intermediates.

Frontier Molecular Orbital (FMO) Theory: The reactivity of 1-methylindole towards electrophiles can be predicted by examining its highest occupied molecular orbital (HOMO). The lobes of the HOMO are typically largest at the C3 position, indicating that this is the most electron-rich and nucleophilic site, and thus the most favorable for electrophilic attack. The electron density at the C4 position is significantly lower.

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide a more detailed picture of the charge distribution within the molecule. By calculating the natural atomic charges, it can be shown that the C3 atom bears a greater negative charge than the C4 atom, further supporting its higher reactivity towards electrophiles.

Stability of Wheland Intermediates: As mentioned in section 5.1.2, the relative stability of the Wheland intermediates formed upon attack at different positions is a key determinant of regioselectivity. DFT calculations consistently show that the intermediate for C3 attack is significantly more stable than that for C4 attack. This is due to the ability of the nitrogen atom's lone pair to delocalize the positive charge more effectively when the electrophile adds to the C3 position.

Recent experimental work has shown that C4-deuteration can be achieved using palladium catalysis with transient directing groups. nih.gov Computational modeling of such systems would involve calculating the energetics of the catalytic cycle, including the coordination of the directing group, the C-H activation step at the C4 position, and the subsequent deuteration. These models can help to explain how the catalyst overcomes the inherent low reactivity of the C4 position, likely by pre-organizing the substrate and lowering the activation energy for C-H cleavage at that specific site. Another novel method utilizes photoexcitation to achieve C4 labeling, a process that can also be modeled computationally to understand the electronic properties of the excited state and how they influence reactivity. nih.gov

Advanced Research Applications and Future Directions for 4 Deuterio 1 Methylindole

Role in Complex Multi-Component Reaction Studies

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecular architectures from three or more starting materials in a single step. nih.govnih.gov The use of isotopically labeled reagents, such as 4-Deuterio-1-methylindole, within these reactions is instrumental for mechanistic elucidation and for creating libraries of deuterated compounds for drug discovery programs. nih.govbeilstein-journals.org

When this compound is employed as a building block in MCRs, such as the Ugi or Mannich reactions, the fate of the deuterium (B1214612) atom can be tracked throughout the reaction sequence. nih.govnih.gov This provides invaluable insight into reaction mechanisms, including the identification of rate-determining steps and the potential for hydrogen/deuterium scrambling. Research has demonstrated that deuterated aldehydes and isocyanides can participate in various MCRs with high levels of deuterium retention, suggesting that a deuterated indole (B1671886) core would likely behave similarly. nih.govbeilstein-journals.orgazregents.edu The ability to generate complex, drug-like molecules with site-specific deuteration offers a significant advantage in medicinal chemistry, as it allows for the targeted modification of metabolic "soft spots" within a molecule. researchgate.net

Table 1: Examples of Multi-Component Reactions Where Labeled Indoles Can Be Applied This table is for illustrative purposes and shows reaction types where a deuterated indole building block could be used.

| Reaction Name | Components | Potential Product Class |

| Ugi Reaction | Amine, Carbonyl, Carboxylic Acid, Isocyanide | α-Aminoacyl Amides |

| Mannich Reaction | Aldehyde, Amine, Carbonyl Compound | β-Amino-Carbonyl Compounds |

| Pictet-Spengler | β-Arylethylamine, Aldehyde/Ketone | Tetrahydroisoquinolines |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, Ethyl Acetoacetate, Ammonia (B1221849) | 1,4-Dihydropyridines |

The indole scaffold is a privileged structure in a multitude of natural products and pharmaceuticals, and MCRs provide a rapid pathway to novel indole alkaloids and related compounds. nih.gov By using this compound, chemists can synthesize deuterated analogues of these important molecules, potentially enhancing their metabolic stability and pharmacokinetic properties. nih.govresearchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms has revolutionized chemical manufacturing and discovery. researchgate.netmpg.de These technologies offer enhanced control over reaction parameters, improved safety, and higher reproducibility. researchgate.net The synthesis and utilization of isotopically labeled compounds like this compound are well-suited for integration into these modern systems.

Automated synthesis platforms, which can perform numerous reactions in parallel, can leverage this compound to rapidly generate libraries of deuterated compounds. soci.org By combining the deuterated indole core with a diverse set of reactants in an automated fashion, researchers can efficiently explore the effects of deuteration on the biological activity and metabolic stability of a wide range of molecules. soci.org This high-throughput approach accelerates the drug discovery process by quickly identifying candidates with improved properties. nih.gov

Development of Novel Isotopic Labeling Reagents

The synthesis of specifically labeled compounds like this compound is intrinsically linked to the development of new and improved isotopic labeling methods. researchgate.netresearchgate.net While it can be considered a final product for some applications, it also serves as a testament to the advancement of labeling technologies and can be a precursor for creating other labeled reagents.

Recent years have seen significant progress in methods for site-selective deuteration of aromatic and heterocyclic compounds. researchgate.netacs.orgnih.gov Techniques involving acid-catalyzed hydrogen-deuterium exchange, or transition-metal-catalyzed processes, allow for the precise introduction of deuterium at specific positions on the indole ring that are otherwise difficult to access. acs.orgnih.govnih.gov For instance, programmable labeling platforms are emerging that can selectively deuterate the C2 or C3 positions of indoles, and similar strategies could be adapted for the C4 position. acs.orgnih.gov The successful synthesis of this compound provides a valuable building block for researchers.

Furthermore, once prepared, this compound can be chemically modified to create a new suite of deuterated reagents. For example, functional groups could be introduced at other positions on the indole ring, yielding deuterated synthons that can be used in a variety of subsequent chemical transformations. This expands the toolbox of available isotopic labeling reagents for organic synthesis.

Emerging Analytical Techniques for Deuterium Characterization

The synthesis of isotopically labeled compounds necessitates robust analytical methods to verify the location and extent of deuterium incorporation. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for the characterization of molecules like this compound.

Deuterium (²H) NMR spectroscopy is a direct method for observing the deuterium nuclei in a molecule. wikipedia.org While it has a similar chemical shift range to proton (¹H) NMR, the signals are typically broader. wikipedia.org However, it provides unambiguous confirmation of deuteration. wikipedia.org Quantitative ²H NMR techniques can be employed to determine the precise isotopic enrichment at a specific site. acs.org For complex heterocyclic structures like indoles, advanced 2D NMR techniques can help to fully assign the structure and confirm the label's position. ipb.pt

High-resolution mass spectrometry is another critical tool. The mass difference between hydrogen (1.0078 u) and deuterium (2.0141 u) allows for the easy determination of the number of deuterium atoms incorporated into a molecule. Fragmentation analysis in tandem mass spectrometry (MS/MS) can often provide information about the location of the deuterium label within the molecular structure.

Hydrogen-deuterium exchange (HDX) studies, often monitored by NMR or MS, are also an important application area. unc.edu While HDX is used to study protein dynamics, the principles of monitoring deuterium incorporation are broadly applicable. These analytical techniques are essential for quality control in the synthesis of deuterated compounds and for their use in mechanistic and metabolic studies. unc.eduacs.org

Potential for Derivatization to Other Labeled Indole Systems for Research Purposes

A key advantage of a site-specifically labeled compound like this compound is its potential to serve as a versatile precursor for a wide array of other labeled indole systems. The presence of the deuterium atom at the C4 position does not typically interfere with the reactivity of other positions on the indole ring, allowing for extensive chemical modification.

The indole nucleus can undergo a variety of chemical transformations, including electrophilic substitution (typically at C3), lithiation followed by reaction with electrophiles, and transition-metal-catalyzed cross-coupling reactions at halogenated positions. researchgate.net Starting with this compound, these reactions can be used to introduce a wide range of functional groups, leading to a diverse set of deuterated indole derivatives.

Table 2: Potential Derivatization Reactions of this compound This table illustrates hypothetical derivatization pathways.

| Reaction Type | Reagents | Potential Product |

| Vilsmeier-Haack Formylation | POCl₃, DMF | This compound-3-carbaldehyde |

| Mannich Reaction | Formaldehyde, Dimethylamine | 4-Deuterio-3-((dimethylamino)methyl)-1-methylindole |

| Bromination | N-Bromosuccinimide (NBS) | 3-Bromo-4-deuterio-1-methylindole |

| Suzuki Cross-Coupling (on a brominated derivative) | Arylboronic acid, Pd catalyst | 3-Aryl-4-deuterio-1-methylindole |

For example, the C3 position could be formylated to produce this compound-3-carbaldehyde, a deuterated version of a common synthetic intermediate. nih.gov This aldehyde could then be used in countless other reactions, such as reductive aminations or Wittig reactions, to build more complex molecular structures, all while retaining the deuterium label at the C4 position. This strategy allows researchers to synthesize custom-labeled molecules for specific biological or chemical studies, such as using them as internal standards for quantitative mass spectrometry or as probes in metabolic investigations. researchgate.netacs.org The ability to create a family of related, deuterated compounds from a single labeled precursor is a highly efficient and valuable approach in chemical research.

Q & A

Q. Guidelines for Citations and Data Presentation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.